molecular formula C19H20N2O4 B5117313 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid

3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid

Cat. No.: B5117313
M. Wt: 340.4 g/mol
InChI Key: KIHGMUHUHNCXDL-UHFFFAOYSA-N
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Description

3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid is an organic compound with a complex structure that includes aromatic rings and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

    Coupling reaction: The intermediate product is then coupled with 3-aminobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methylbutanoyl)amino]benzoic acid
  • 3-[(3-Methylbutanoyl)amino]phenylboronic acid

Comparison

Compared to similar compounds, 3-({3-[(3-Methylbutanoyl)amino]phenyl}carbamoyl)benzoic acid is unique due to its dual amide functionalities and the presence of both aromatic rings. This structural complexity allows for a broader range of chemical reactions and potential applications. Additionally, its specific arrangement of functional groups may confer unique biological activities not observed in simpler analogs.

Properties

IUPAC Name

3-[[3-(3-methylbutanoylamino)phenyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12(2)9-17(22)20-15-7-4-8-16(11-15)21-18(23)13-5-3-6-14(10-13)19(24)25/h3-8,10-12H,9H2,1-2H3,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGMUHUHNCXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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